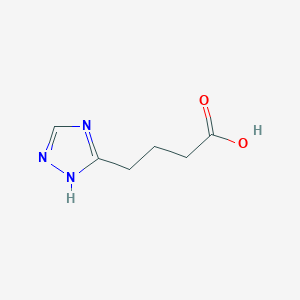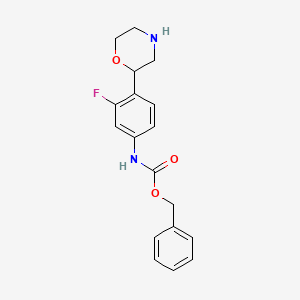
Myosin Light Chain Kinase (480-501)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myosin Light Chain Kinase (480-501) is a segment of the myosin light chain kinase enzyme, which plays a crucial role in muscle contraction by phosphorylating the regulatory light chain of myosin II. This phosphorylation is essential for the interaction between actin and myosin, leading to muscle contraction. Myosin light chain kinase is a serine/threonine-specific protein kinase and is involved in various cellular processes, including cell motility, division, and signal transduction .
Vorbereitungsmethoden
The preparation of Myosin Light Chain Kinase (480-501) typically involves recombinant DNA technology. The gene encoding the desired segment is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of the protein. After expression, the protein is purified using techniques such as affinity chromatography .
Industrial production methods for Myosin Light Chain Kinase (480-501) are similar but scaled up to meet commercial demands. This involves optimizing the fermentation process, improving yield, and ensuring the purity of the final product through rigorous quality control measures .
Analyse Chemischer Reaktionen
Myosin Light Chain Kinase (480-501) undergoes several types of chemical reactions, primarily phosphorylation and dephosphorylation. Phosphorylation is catalyzed by kinases, while dephosphorylation is mediated by phosphatases. The phosphorylation of the myosin light chain by Myosin Light Chain Kinase (480-501) is a critical reaction that regulates muscle contraction .
Common reagents used in these reactions include adenosine triphosphate (ATP) as a phosphate donor and calcium ions, which are necessary for the activation of the kinase. The major product formed from these reactions is the phosphorylated myosin light chain, which can then interact with actin to facilitate muscle contraction .
Wissenschaftliche Forschungsanwendungen
Myosin Light Chain Kinase (480-501) has numerous scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of Myosin Light Chain Kinase (480-501) involves the phosphorylation of the regulatory light chain of myosin II. This process is initiated by the binding of calcium ions to calmodulin, which activates the kinase. The activated kinase then transfers a phosphate group from ATP to the serine residue on the myosin light chain. This phosphorylation induces a conformational change in myosin, allowing it to interact with actin and generate muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Myosin Light Chain Kinase (480-501) can be compared with other kinases that phosphorylate myosin light chains, such as:
Myosin Light Chain Kinase 1 (MYLK1): Involved in smooth muscle contraction and has a similar mechanism of action.
Myosin Light Chain Kinase 2 (MYLK2): Predominantly found in skeletal muscle and plays a role in muscle development and function.
Myosin Light Chain Kinase 3 (MYLK3): Specific to cardiac muscle and is crucial for heart muscle contraction.
The uniqueness of Myosin Light Chain Kinase (480-501) lies in its specific sequence and its role in regulating muscle contraction through phosphorylation. Its ability to interact with different myosin light chains and its involvement in various cellular processes make it a versatile and important enzyme in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C120H209N41O28S2 |
|---|---|
Molekulargewicht |
2738.3 g/mol |
IUPAC-Name |
4-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[6-amino-1-[[1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-(2-aminopropanoylamino)hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C120H209N41O28S2/c1-66(2)59-88(156-105(177)77(31-12-19-49-123)145-100(172)75(29-10-17-47-121)143-97(169)67(3)128)112(184)160-92(65-162)116(188)152-80(34-15-22-52-126)108(180)159-91(62-95(167)168)115(187)151-84(38-26-56-139-120(135)136)104(176)154-87(46-58-191-7)110(182)148-76(30-11-18-48-122)101(173)146-78(32-13-20-50-124)106(178)157-89(60-70-39-41-72(164)42-40-70)113(185)155-86(45-57-190-6)99(171)142-68(4)98(170)144-82(36-24-54-137-118(131)132)102(174)150-83(37-25-55-138-119(133)134)103(175)147-79(33-14-21-51-125)107(179)158-90(61-71-63-140-74-28-9-8-27-73(71)74)114(186)153-85(43-44-93(129)165)109(181)149-81(35-16-23-53-127)111(183)161-96(69(5)163)117(189)141-64-94(130)166/h8-9,27-28,39-42,63,66-69,75-92,96,140,162-164H,10-26,29-38,43-62,64-65,121-128H2,1-7H3,(H2,129,165)(H2,130,166)(H,141,189)(H,142,171)(H,143,169)(H,144,170)(H,145,172)(H,146,173)(H,147,175)(H,148,182)(H,149,181)(H,150,174)(H,151,187)(H,152,188)(H,153,186)(H,154,176)(H,155,185)(H,156,177)(H,157,178)(H,158,179)(H,159,180)(H,160,184)(H,161,183)(H,167,168)(H4,131,132,137)(H4,133,134,138)(H4,135,136,139) |
InChI-Schlüssel |
GKXLEMHKRMAVRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)
![2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate](/img/structure/B15286017.png)
![2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B15286022.png)
![1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene](/img/structure/B15286032.png)




![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)
![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)

![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)

